[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Preparation Methods
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves multiple steps. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate reagents . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different pyrazole derivatives with varying pharmacological properties .
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications. It has been studied for its antileishmanial and antimalarial activities . Additionally, pyrazole derivatives are known for their antibacterial, anti-inflammatory, and anticancer properties . This compound is also used in molecular docking studies to understand its interactions with various biological targets .
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of LmPTR1, a protein involved in the metabolism of Leishmania parasites . This interaction is characterized by a lower binding free energy, indicating a strong affinity for the target site.
Comparison with Similar Compounds
Similar compounds to [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine include other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 1,3-dimethyl-5-amino-pyrazole . These compounds share similar structural features but may differ in their pharmacological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-8-10(11(12)17(3)14-8)7-13-6-9-4-5-16(2)15-9/h4-5,13H,6-7H2,1-3H3 |
InChI Key |
CKYRJIKAAOMFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=NN(C=C2)C)F)C |
Origin of Product |
United States |
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